
1-Phenylpent-4-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylpent-4-yn-1-amine is an organic compound with the molecular formula C11H13N . It has a molecular weight of 159.23 g/mol .
Molecular Structure Analysis
The InChI code for 1-Phenylpent-4-yn-1-amine is 1S/C11H13N/c1-2-3-9-11(12)10-7-5-4-6-8-10/h1,4-8,11H,3,9,12H2 . This indicates that the molecule consists of a phenyl group attached to a pent-4-yn-1-amine chain.Physical And Chemical Properties Analysis
1-Phenylpent-4-yn-1-amine is an oil at room temperature . The physical and chemical properties of amines in general can be influenced by factors such as the presence of the nitrogen atom and the type and number of substituents attached to it .Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Compounds
1-Phenylpent-4-yn-1-amine serves as a key intermediate in the synthesis of complex organic compounds. For instance, it plays a crucial role in the synthesis of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, a potential anti-inflammatory drug. The synthesis process involves the use of 2,2-Dimethyl-5-phenylpent-4-ynal with benzylamines to create Schiff bases. These bases undergo further transformations, highlighting the compound's significance in the development of new pharmacological agents (Rádl et al., 2009).
Material Chemistry and Polymerization
In the field of material chemistry, 1-Phenylpent-4-yn-1-amine derivatives have been employed as photoinitiators for radical and cationic polymerizations. Notably, they exhibit excellent photoinitiating abilities and improved efficiency compared to conventional systems, especially under air, which is crucial in overcoming oxygen inhibition. These compounds have been used in the polymerization of epoxides or (meth)acrylates, showcasing their versatility in polymer chemistry and material development (Zhang et al., 2015).
Catalysis and Chemical Reactions
The compound has also found applications in catalysis and chemical reactions. For instance, metal-organic frameworks (MOFs) based on derivatives of 1-Phenylpent-4-yn-1-amine have shown promising results in selective sorption of small hydrocarbons and photocatalytic properties. These MOFs exhibit unique structural features, such as 3D pillared-layer structures, and have been utilized in various catalytic and adsorption applications, highlighting the compound's utility in enhancing the efficiency of chemical processes and environmental applications (Fu et al., 2014).
Sensor Technology
1-Phenylpent-4-yn-1-amine derivatives have been used to develop optical sensors. These compounds demonstrate significant spectroscopic changes upon interaction with different acids, making them suitable for sensing applications. They can distinguish between weak and strong acids based on their spectroscopic behavior, showcasing their potential in analytical chemistry and environmental monitoring (Babgi & Alzahrani, 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds like 1-Phenylpent-4-yn-1-amine, which contain an amine group and a phenyl group, often interact with various receptors or enzymes in the body. The specific targets would depend on the exact structure of the compound and the body’s unique biochemistry .
Mode of Action
The compound could interact with its targets through various types of chemical bonds, such as ionic or covalent bonds, and cause changes in the target’s function. The exact mode of action would depend on the compound’s structure and the nature of its target .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, it might inhibit or activate certain enzymes, leading to changes in the production of various biochemicals .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, the presence of an amine group could affect its solubility and therefore its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. These effects could range from changes in cell function to potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
1-phenylpent-4-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-3-9-11(12)10-7-5-4-6-8-10/h1,4-8,11H,3,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQFVCAXMPFUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpent-4-yn-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2499055.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2499056.png)
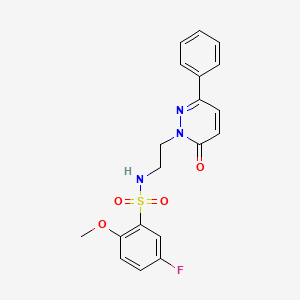
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2499061.png)
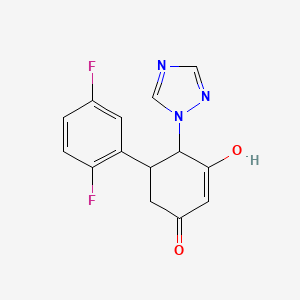
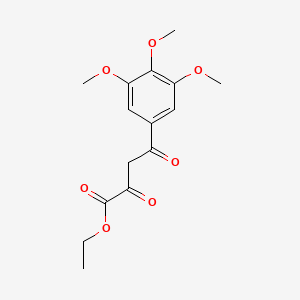
![1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2499065.png)
![(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2499067.png)
![2-(2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499068.png)
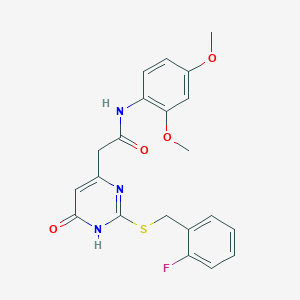
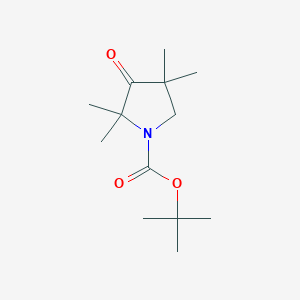
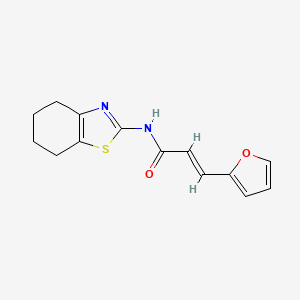
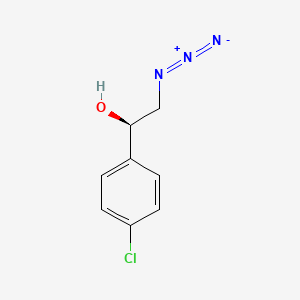
![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2499078.png)